4-Amino-1,1,1,2,2-pentafluorohexan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-1,1,1,2,2-pentafluorohexan-3-ol is a fluorinated organic compound with the molecular formula C6H10F5NO. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a hexane backbone, which is heavily fluorinated. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1,1,1,2,2-pentafluorohexan-3-ol typically involves the introduction of fluorine atoms into the hexane backbone through various fluorination techniques. One common method is the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions. The amino group can be introduced through nucleophilic substitution reactions using amines.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The production process must ensure the safety and containment of these reactive chemicals to prevent any hazardous incidents.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-1,1,1,2,2-pentafluorohexan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atoms or modify the amino group.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
4-Amino-1,1,1,2,2-pentafluorohexan-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in studies involving fluorinated analogs of biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Wirkmechanismus
The mechanism of action of 4-Amino-1,1,1,2,2-pentafluorohexan-3-ol involves its interaction with various molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, making it a valuable tool in biochemical studies. The amino and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-2,2,3,3-tetrafluorobutan-1-ol
- 4-Amino-1,1,1,2,2-pentafluoro-5-methyl-3-hexanone
- 4-Amino-1,1,1,2,2-pentafluoro-4-methylpentan-3-ol
Uniqueness
4-Amino-1,1,1,2,2-pentafluorohexan-3-ol is unique due to its specific arrangement of fluorine atoms and the presence of both amino and hydroxyl functional groups. This combination of features imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
521286-58-8 |
---|---|
Molekularformel |
C6H10F5NO |
Molekulargewicht |
207.14 g/mol |
IUPAC-Name |
4-amino-1,1,1,2,2-pentafluorohexan-3-ol |
InChI |
InChI=1S/C6H10F5NO/c1-2-3(12)4(13)5(7,8)6(9,10)11/h3-4,13H,2,12H2,1H3 |
InChI-Schlüssel |
VNFXCDAGQGZFBO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(C(C(F)(F)F)(F)F)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.